1-Methylcyclopent-3-en-1-amine
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Overview
Description
1-Methylcyclopent-3-en-1-amine is an organic compound characterized by a cyclopentene ring with a methyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclopent-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclopent-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of N-substituted cyclopentene derivatives .
Scientific Research Applications
1-Methylcyclopent-3-en-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylcyclopent-3-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Cyclopentene: A structurally related compound without the amine group.
N-Methylcyclopent-3-en-1-amine: A similar compound with a different substitution pattern.
Uniqueness: 1-Methylcyclopent-3-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentene ring with a methyl and amine group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H11N |
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Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-methylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C6H11N/c1-6(7)4-2-3-5-6/h2-3H,4-5,7H2,1H3 |
InChI Key |
ZPMRKSUZGGSTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC1)N |
Origin of Product |
United States |
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